![molecular formula C5H13NO4S B3232406 2-(2-Methoxyethoxy)ethane-1-sulfonamide CAS No. 1340363-76-9](/img/structure/B3232406.png)
2-(2-Methoxyethoxy)ethane-1-sulfonamide
Overview
Description
2-(2-Methoxyethoxy)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1340363-76-9 . It has a molecular weight of 183.23 . The IUPAC name for this compound is 2-(2-methoxyethoxy)ethanesulfonamide .
Molecular Structure Analysis
The InChI code for 2-(2-Methoxyethoxy)ethane-1-sulfonamide is 1S/C5H13NO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(2-Methoxyethoxy)ethane-1-sulfonamide is a liquid at room temperature .Scientific Research Applications
- LiFEA , an asymmetric salt derived from this compound, exhibits a pseudo-crown ether-like, folded molecular geometry. Researchers have explored its use as an electrolyte component in lithium-ion batteries . The unique structure of LiFEA may contribute to improved battery performance.
Electrolyte Design for Lithium-Ion Batteries
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2-methoxyethoxy)ethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCBDNXOSGBBRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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